1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of an isopropyl group and a carboxylic acid functional group further defines its chemical structure
Preparation Methods
The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in solvents such as acetic acid or dioxane, and the use of reagents like phosphorus oxychloride to facilitate cyclization . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been extensively studied for its applications in various scientific domains:
Medicinal Chemistry: This compound has shown potential as a scaffold for the development of pharmaceutical agents, particularly in targeting enzymes and receptors involved in various diseases.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Research: It has been used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα) by binding to its ligand-binding domain, thereby influencing gene expression and metabolic pathways . The hydrogen-bond network formed during this interaction contributes to the structural stability of the receptor-ligand complex .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position, leading to variations in reactivity and biological activity.
1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: The presence of a methyl group at the 6-position introduces steric and electronic effects that can alter its chemical and biological properties.
1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid:
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)13-9-8(5-12-13)7(10(14)15)3-4-11-9/h3-6H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDVXBJXPZBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=CC(=C2C=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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